Tetrahexadecylammonium bromide

Catalog No.
S1529499
CAS No.
139653-55-7
M.F
C64H132BrN
M. Wt
995.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahexadecylammonium bromide

CAS Number

139653-55-7

Product Name

Tetrahexadecylammonium bromide

IUPAC Name

tetrahexadecylazanium;bromide

Molecular Formula

C64H132BrN

Molecular Weight

995.6 g/mol

InChI

InChI=1S/C64H132N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-64H2,1-4H3;1H/q+1;/p-1

InChI Key

RBIRNUUGKIFHKK-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Br-]

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Br-]

The exact mass of the compound Tetrahexadecylammonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrahexadecylammonium bromide (THDAB, CAS: 139653-55-7) is an exceptionally bulky and hyper-lipophilic quaternary ammonium salt, featuring four 16-carbon alkyl chains surrounding a central nitrogen cation. Unlike standard short-chain phase transfer catalysts, THDAB's massive 64-carbon hydrophobic footprint drastically limits its aqueous solubility while maximizing its affinity for non-polar organic phases and engineered interfaces [1]. In procurement and material selection, THDAB is prioritized not as a generic phase transfer catalyst, but as a highly specialized hydrophobic modifier, a non-leaching ion-pair reagent for solid-state sensors, and a sterically excluded counterion in supramolecular chemistry. Its unique combination of extreme steric bulk and cationic charge makes it indispensable for applications requiring strict water exclusion, precise low-mobility nanoparticle calibration, or external structural templating where smaller analogs fail [2].

Substituting THDAB with more common quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or tetraoctylammonium bromide (TOAB), fundamentally alters interfacial and phase behavior[1]. Shorter-chain analogs lack the extreme hydrophobicity required to fully exclude water from catalytic microenvironments, leading to undesired side reactions such as hydrogen evolution or formate production during electrocatalysis [2]. In sensor manufacturing, substituting THDAB with less lipophilic salts results in rapid leaching of the electroactive complex into aqueous samples, destroying the sensor's lifespan and Nernstian response [3]. Furthermore, in supramolecular and host-guest chemistry, smaller cations like TBAB and TOAB readily penetrate and block macrocyclic cavities, whereas THDAB’s massive steric bulk ensures strict size exclusion, allowing it to act exclusively as an external template without poisoning the active site [4].

Hydrophobic Microenvironment Control in CO2 Electroreduction

In the functionalization of oxide-derived copper electrodes, the choice of quaternary ammonium modifier dictates product selectivity by controlling the local hydration environment. While mono-long-chain modifiers like cetyltrimethylammonium bromide (CTAB) promote formic acid formation due to higher water availability, the extreme hydrophobicity of THDAB suppresses surface hydration and hydrogen evolution, shifting the primary reaction pathway toward carbon monoxide[1].

Evidence DimensionElectrocatalytic Pathway Selectivity
Target Compound DataPromotes CO formation by heavily suppressing surface hydration
Comparator Or BaselineCTAB (promotes formic acid) and unfunctionalized Cu (mixed H2/formate)
Quantified DifferenceTHDAB's four C16 chains create a highly hydrophobic barrier that suppresses the proton-heavy formate pathway, shifting the dominant carbon product toward CO compared to mono-alkylated CTAB.
ConditionsOxide-derived Cu surface, -0.7 V vs RHE, aqueous electrolyte.

For researchers developing non-precious metal electrocatalysts, THDAB acts as a critical surface modifier to tune product selectivity toward CO by excluding water from the catalytic interface.

Prevention of Leaching in Solid-State Ion-Selective Electrodes

The construction of durable all-solid-state surfactant sensors requires ion-pair complexes that do not leach from the plasticized PVC membrane into the aqueous sample. When synthesized as a sensing material (e.g., pairing with dodecylsulfate), THDAB forms an exceptionally hydrophobic and bulky complex compared to shorter-chain quaternary ammoniums, ensuring long-term membrane stability and a reliable Nernstian response [1].

Evidence DimensionSensor Nernstian Response and Membrane Retention
Target Compound Data55.7 mV/decade for dodecylsulfate with high membrane retention
Comparator Or BaselineShorter-chain quaternary ammonium salts (e.g., tetrabutylammonium)
Quantified DifferenceTHDAB's 64-carbon bulk effectively eliminates aqueous leaching of the electroactive complex, maintaining a stable Nernstian slope down to 1.4×10^-6 mol/L.
ConditionsPlasticized PVC-membrane on teflonised graphite substrate, pH 1-11.

Procurement for sensor manufacturing should prioritize THDAB over standard quats to maximize the operational lifespan and limit of detection of potentiometric surfactant sensors.

Strict Size Exclusion in Supramolecular Host-Guest Chemistry

In supramolecular catalysis using hexameric resorcin[4]arene capsules, the size of the counterion determines whether it acts as an internal guest or an external template. While standard phase transfer catalysts like tetraoctylammonium bromide (TOAB) and tetrabutylammonium bromide (TBAB) are readily encapsulated within the ~1400 ų cavity, THDAB is strictly excluded due to its massive steric volume [1].

Evidence DimensionCavity Encapsulation Behavior
Target Compound Data0 equivalents encapsulated (strict external association)
Comparator Or BaselineTOAB and TBAB (1 equivalent encapsulated in slow/fast exchange)
Quantified DifferenceTHDAB is completely excluded from the cavity due to its 64-carbon bulk, forcing external interaction, whereas TOAB (32 carbons) and TBAB (16 carbons) occupy the internal volume.
ConditionsHexameric resorcin[4]arene capsule in CDCl3, monitored via 1H and DOSY NMR.

For supramolecular chemists, THDAB is the required salt when an external cationic template is needed without competitively blocking the internal catalytic active site of a macrocycle.

Monomobile Standard Generation for Low-Mobility Aerosol Calibration

Calibrating differential mobility analyzers (DMAs) in the low electrical mobility regime requires massive, chemically homogeneous ions. While standard quaternary ammonium salts (up to C12 chains) are highly soluble but too small to reach the low-mobility nanoparticle range, THDAB can be electrosprayed to produce a sharp, isolated monomobile peak [1].

Evidence DimensionElectrical Mobility in Air
Target Compound Data0.63 cm²/V/s (sharp monomobile peak)
Comparator Or BaselineSmaller tetraalkylammonium salts (n ≤ 12)
Quantified DifferenceTHDAB successfully accesses the moderately low electrical mobility regime (0.63 cm²/V/s) required for nanoparticle standard calibration, which smaller, highly soluble quats cannot reach.
ConditionsElectrospray ionization from methanol solution, room temperature and pressure.

Analytical laboratories must procure THDAB to accurately calibrate ion mobility spectrometers and DMAs in the sub-nanometer to nanoparticle transition size range.

Electrocatalyst Microenvironment Engineering

THDAB is the ideal modifier for functionalizing oxide-derived copper or other non-precious metal electrodes. Its extreme hydrophobicity suppresses surface hydration and hydrogen evolution, driving CO2 reduction selectively toward carbon monoxide rather than formate [1].

Solid-State Ion-Selective Electrode (ISE) Manufacturing

THDAB is the optimal cationic pairing agent for fabricating highly stable, non-leaching PVC membranes. It is used extensively in potentiometric sensors for detecting anionic surfactants (e.g., dodecylsulfate) because its bulk prevents the active complex from washing into the sample matrix [2].

Supramolecular Catalysis and Host-Guest Templating

In the synthesis and application of macrocyclic assemblies (like hexameric resorcinarenes), THDAB serves as the required counterion when an external cationic template is needed. Its strict size exclusion guarantees it will not competitively bind inside the active internal cavity [3].

Aerosol and Ion Mobility Calibration

THDAB is procured as a pure, monomobile nanoparticle standard for calibrating differential mobility analyzers (DMAs) and ion mobility spectrometers. It reliably provides a calibration point in the low electrical mobility regime (0.63 cm²/V/s) where smaller quaternary ammonium salts fail [4].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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